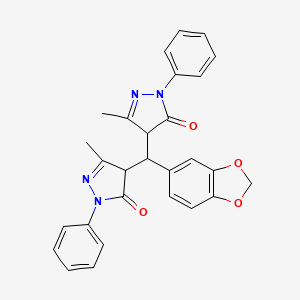
4,4'-(1,3-benzodioxol-5-ylmethanediyl)bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound featuring a benzodioxole group and a pyrazole ring
Preparation Methods
The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the benzodioxole and pyrazole moieties . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and dimethylformamide, as well as catalysts like palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other benzodioxole and pyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties. For example:
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity, featuring a benzodioxole group and indole moiety.
The uniqueness of 4-[(2H-1,3-BENZODIOXOL-5-YL)(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24N4O4 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[1,3-benzodioxol-5-yl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C28H24N4O4/c1-17-24(27(33)31(29-17)20-9-5-3-6-10-20)26(19-13-14-22-23(15-19)36-16-35-22)25-18(2)30-32(28(25)34)21-11-7-4-8-12-21/h3-15,24-26H,16H2,1-2H3 |
InChI Key |
NUCQLNBXDZQCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















